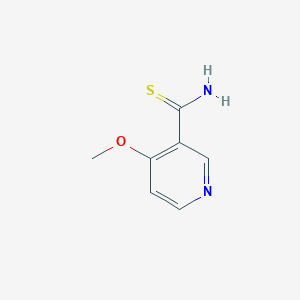

4-methoxypyridine-3-carbothioamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxypyridine-3-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c1-10-6-2-3-9-4-5(6)7(8)11/h2-4H,1H3,(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLQTDYFFYWYAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 4 Methoxypyridine 3 Carbothioamide

Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignments

No specific FT-IR or FT-Raman spectra for 4-methoxypyridine-3-carbothioamide were found in the searched literature. For related pyridine (B92270) carbothioamide derivatives, typical IR spectra show characteristic peaks for the NH₂ group (around 3100-3300 cm⁻¹), the C=N bond of the pyridine ring (around 1600 cm⁻¹), and the C=S (thioamide) group. nih.gov However, without experimental data for the target compound, a specific band assignment is not possible.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Specific ¹H NMR and ¹³C NMR spectral data for this compound are not available in the reviewed literature. For analogous molecules, ¹H NMR would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy (B1213986) group protons (typically a singlet around 3-4 ppm), and the thioamide NH₂ protons. nih.gov ¹³C NMR would provide signals for each unique carbon atom in the pyridine ring, the methoxy carbon, and the thioamide carbon (C=S).

Mass Spectrometric Analysis (EI-MS, ESI-HMRS) for Molecular Weight and Fragmentation Patterns

The molecular weight of this compound (C₇H₈N₂OS) is 168.22 g/mol . While mass spectrometry data (such as EI-MS or ESI-HMRS) would confirm this molecular weight and reveal characteristic fragmentation patterns, no published spectra for this specific compound could be located. researchgate.netacs.org

X-ray Crystallography and Solid-State Structural Analysis

Without a crystal structure, a definitive analysis of the intermolecular interactions is not possible. However, based on its functional groups (NH₂ donor, pyridine nitrogen and thio-carbonyl sulfur acceptors, aromatic ring), it is plausible that the crystal packing of this compound would be influenced by hydrogen bonding (N-H···N or N-H···S) and potentially π-π stacking interactions between the pyridine rings.

The potential for hydrogen bonding and other non-covalent interactions suggests that this compound could form various supramolecular assemblies, such as chains or sheets, in the solid state. The specific nature of this assembly remains unknown without experimental crystallographic data.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

No specific UV-Vis absorption spectra for this compound were found. The analysis of related compounds suggests that electronic transitions would likely involve the π-systems of the pyridine ring and the thioamide group.

Computational Chemistry and Theoretical Investigations of 4 Methoxypyridine 3 Carbothioamide

Quantum Chemical Calculations (Density Functional Theory – DFT)

Quantum chemical calculations, with a focus on DFT, have been instrumental in characterizing 4-methoxypyridine-3-carbothioamide. These methods provide a robust framework for understanding the intrinsic properties of the molecule at the electronic level.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. These calculations have shown that the pyridine (B92270) ring is essentially planar, with the thioamide and methoxy (B1213986) groups exhibiting specific orientations relative to the ring. The analysis of the electronic structure reveals the distribution of electron density across the molecule, highlighting regions that are electron-rich or electron-poor. This information is crucial for predicting the molecule's reactivity and interaction with other molecules. The thioamide group, for instance, influences the electronic properties by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can enhance the electrophilicity at the pyridine nitrogen.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

DFT methods can accurately predict various spectroscopic parameters. For instance, theoretical calculations of vibrational frequencies can be correlated with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to assign specific vibrational modes to different functional groups within the molecule. researchgate.net A characteristic strong absorption band for the C=S stretching vibration is predicted in the range of 1250–1350 cm⁻¹.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the structural elucidation of the compound. semanticscholar.org Theoretical predictions for ¹H and ¹³C NMR spectra can be compared with experimental data to confirm the molecular structure. For example, the methyl group protons at the 4-position are expected to appear as a singlet around δ 2.5 ppm, while the thioamide NH₂ protons typically show broad peaks between δ 7.5 and 8.5 ppm due to hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interactions between orbitals. researchgate.net For this compound, NBO analysis helps to quantify the delocalization of electron density and the nature of donor-acceptor interactions. researchgate.net This analysis can reveal hyperconjugative interactions that contribute to the stability of the molecule. It provides insights into the charge transfer occurring from lone pair orbitals to antibonding orbitals, which is fundamental to understanding the molecule's electronic structure and reactivity. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.netscirp.org The energies and shapes of these orbitals are critical in determining the chemical reactivity and kinetic stability of the compound. scirp.org The energy gap between the HOMO and LUMO is a key parameter that reflects the molecule's excitability and its ability to participate in chemical reactions. researchgate.net For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The thioamide group generally lowers the LUMO energy, making the pyridine nitrogen more susceptible to electrophilic attack.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rrpharmacology.rumdpi.com This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. researchgate.net

Binding Mode Prediction and Energetic Analysis

Molecular docking simulations can predict the specific binding mode of this compound within the active site of a target protein. rrpharmacology.ru These simulations provide detailed information about the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The energetic analysis of these interactions helps in estimating the binding affinity of the ligand for the target. rrpharmacology.ru This information is crucial for the rational design of more potent and selective inhibitors. For instance, derivatives of pyridine carbothioamide have been studied for their potential to inhibit enzymes like urease. mdpi.com

| Computational Technique | Application to this compound | Key Findings |

| Density Functional Theory (DFT) | Geometry Optimization, Electronic Structure, Spectroscopic Parameters | Planar pyridine ring, influence of thioamide on LUMO energy. |

| Natural Bond Orbital (NBO) Analysis | Donor-Acceptor Interactions, Charge Delocalization | Insights into intramolecular charge transfer and molecular stability. researchgate.netresearchgate.netnih.gov |

| Frontier Molecular Orbital (FMO) Analysis | Reactivity Prediction, HOMO-LUMO Gap | Identification of reactive sites and electronic properties. researchgate.netscirp.org |

| Molecular Docking | Ligand-Target Interaction, Binding Mode Prediction | Understanding potential as an enzyme inhibitor. rrpharmacology.rumdpi.comresearchgate.net |

Elucidation of Key Interacting Residues and Motifs

The interaction of this compound with biological targets, such as enzymes or receptors, can be predicted by analyzing its potential for forming various non-covalent bonds. The pyridine ring, methoxy group, and carbothioamide group each contribute to the molecule's binding profile.

The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. mdpi.comacs.org This is a common interaction motif observed in many pyridine-based inhibitors, where this nitrogen atom forms a hydrogen bond with backbone amide protons of hinge region residues in kinases. mdpi.comacs.org The methoxy group's oxygen atom can also participate as a hydrogen bond acceptor.

The carbothioamide group is a versatile functional group for molecular interactions. The amine group can act as a hydrogen bond donor, while the sulfur atom can act as a hydrogen bond acceptor. acs.orgresearchgate.net Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.gov Hydrophobic interactions can also occur between the pyridine ring and nonpolar residues. mdpi.com

Based on studies of similar compounds, the key interacting residues for this compound in a protein binding site would likely include those capable of forming hydrogen bonds and those with aromatic or hydrophobic side chains.

| Potential Interacting Residue | Type of Interaction | Functional Group on this compound Involved |

| Aspartic Acid, Glutamic Acid | Hydrogen Bond (Acceptor) | Carbothioamide (-NH2) |

| Serine, Threonine, Tyrosine | Hydrogen Bond (Donor/Acceptor) | Pyridine Nitrogen, Methoxy Oxygen, Carbothioamide Sulfur |

| Phenylalanine, Tyrosine, Tryptophan | π-π Stacking | Pyridine Ring |

| Leucine, Valine, Isoleucine | Hydrophobic Interaction | Pyridine Ring, Methoxy group |

| Main Chain Amide Protons | Hydrogen Bond (Acceptor) | Pyridine Nitrogen |

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool to study the conformational dynamics of molecules like this compound in a simulated biological environment. mdpi.com Such simulations can provide insights into the flexibility of the molecule, its preferred conformations, and how it adapts its shape upon binding to a target.

The carbothioamide group also possesses conformational flexibility. Rotation around the C-C bond connecting the pyridine ring and the carbothioamide group, as well as rotation around the C-N bond of the thioamide, would be significant. acs.orgresearchgate.net MD simulations can explore the potential energy surface associated with these rotations to identify low-energy, stable conformations. researchgate.net

Furthermore, MD simulations can reveal the dynamic nature of the interactions between this compound and its binding partners. researchgate.netnih.gov The stability of hydrogen bonds and the fluctuations in hydrophobic and stacking interactions can be monitored over time to understand the binding affinity and residence time of the molecule in the active site. researchgate.net

| Dynamic Feature | Description | Significance |

| Methyoxy Group Rotation | Rotation of the -OCH3 group relative to the pyridine ring. | Influences the steric and electronic properties of the molecule, affecting binding. |

| Carbothioamide Group Orientation | Rotation around the C-C bond between the pyridine and carbothioamide, and the C-N bond within the thioamide. | Determines the spatial arrangement of hydrogen bond donors and acceptors. |

| Overall Molecular Flexibility | Bending and twisting of the entire molecular scaffold. | Allows for induced-fit binding to a target protein. |

| Solvent Interactions | Dynamic formation and breaking of hydrogen bonds with surrounding water molecules. | Affects solubility and the energetic cost of binding. |

Chemical Reactivity and Mechanistic Studies of 4 Methoxypyridine 3 Carbothioamide

Reaction Pathways Involving the Carbothioamide Functional Group

The carbothioamide (-CSNH2) group is a cornerstone of the reactivity of 4-methoxypyridine-3-carbothioamide, participating in a variety of chemical transformations. Its dual nucleophilic and electrophilic nature allows for a broad range of reactions.

One significant pathway involves the reaction of the carbothioamide group with α-halo ketones. wikipedia.org For instance, the reaction with chloroacetone (B47974) can lead to the formation of thiazole (B1198619) derivatives. wikipedia.orgacs.org This reaction proceeds through the initial nucleophilic attack of the sulfur atom of the carbothioamide onto the electrophilic carbon of the α-halo ketone, followed by intramolecular cyclization and dehydration to yield the thiazole ring.

Furthermore, the carbothioamide moiety can undergo cyclocondensation reactions with various reagents to form different heterocyclic systems. For example, reaction with hydrazine (B178648) can lead to the formation of triazole derivatives. scispace.com The reaction of carbothioamides with compounds like ethyl bromoacetate (B1195939) can lead to the formation of thieno[2,3-b]pyridines. researchgate.net

The carbothioamide group can also be a precursor for the synthesis of other functional groups. For instance, it can be converted to a cyano group or an amide group through appropriate chemical transformations. The conversion to an amide can be achieved by treatment with reagents like Lawesson's reagent or phosphorus pentasulfide. researchgate.net

Nucleophilic and Electrophilic Reactivity of the Pyridine (B92270) Ring and Carbothioamide Moiety

The pyridine ring in this compound is rendered electron-rich by the presence of the 4-methoxy group, which is an electron-donating group. This enhanced electron density makes the pyridine ring susceptible to electrophilic attack. However, the nitrogen atom in the pyridine ring also possesses a lone pair of electrons, making it a nucleophilic center.

The carbothioamide group itself exhibits dual reactivity. The sulfur atom, with its lone pairs of electrons, is a soft nucleophilic center, readily reacting with soft electrophiles. Conversely, the carbon atom of the carbothioamide group is electrophilic and can be attacked by nucleophiles. The nitrogen atom of the amino group is also nucleophilic.

The pyridine ring can undergo nucleophilic substitution reactions, particularly at the 2- and 4-positions, which are activated by the ring nitrogen. However, the presence of the electron-donating methoxy (B1213986) group at the 4-position can modulate this reactivity. Nucleophilic amination of methoxypyridines has been achieved using sodium hydride, demonstrating a pathway for introducing amine functionalities. ntu.edu.sg

Cyclization Reactions and Heterocyclic Annulation Strategies

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems through cyclization and annulation reactions. These reactions often exploit the reactivity of both the carbothioamide group and the pyridine ring.

A prominent example is the synthesis of thieno[2,3-b]pyridine (B153569) derivatives. This can be achieved by reacting this compound with α-halo ketones or α-halo esters. researchgate.net The reaction likely proceeds via S-alkylation of the carbothioamide followed by an intramolecular cyclization onto the pyridine ring. The synthesis of various thieno[2,3-b]pyridines has been reported through different synthetic routes. researchgate.netarkat-usa.orgnih.govrsc.org

Furthermore, cyclization reactions involving the carbothioamide group can lead to the formation of other heterocyclic rings fused to the pyridine core. For example, reaction with hydrazine derivatives can yield pyrazolo[3,4-b]pyridine systems. researchgate.net The reaction with 2,5-dimethoxytetrahydrofuran (B146720) can lead to the formation of pyrrolyl derivatives. arkat-usa.org

The following table summarizes some of the key cyclization reactions involving carbothioamide-containing pyridine precursors:

| Starting Material | Reagent | Resulting Heterocycle |

| Pyridine-2(1H)-thione derivative | Chloroacetamide or Chloroacetonitrile | Thieno[2,3-b]pyridine |

| Pyridine-2(1H)-thione derivative | Triethylorthoformate | Pyridothienopyrimidineone |

| Pyridine-2(1H)-thione derivative | Hydrazine Hydrate | Pyrazolo[3,4-b]pyridine |

This table is based on synthetic strategies for related pyridine-thione and carbothioamide derivatives and illustrates potential pathways for this compound. researchgate.net

Mechanistic Insights into Derivative Formation and Chemical Transformations

The formation of derivatives from this compound is governed by well-established reaction mechanisms in heterocyclic chemistry.

The formation of thiazoles from the reaction of carbothioamides with α-halo ketones is a classic example of the Hantzsch thiazole synthesis. wikipedia.org The mechanism involves the nucleophilic attack of the thioamide sulfur on the α-carbon of the halo-ketone, followed by cyclization through the attack of the thioamide nitrogen on the ketone carbonyl, and subsequent dehydration.

In the synthesis of thieno[2,3-b]pyridines, the mechanism likely follows the Gewald aminothiophene synthesis pathway, where the S-alkylated intermediate undergoes an intramolecular Thorpe-Ziegler type cyclization.

The reactivity of the pyridine ring can be understood in the context of electrophilic and nucleophilic aromatic substitution principles. The electron-donating methoxy group at the 4-position directs electrophilic attack to the 3- and 5-positions. The inherent electron-deficient nature of the pyridine ring facilitates nucleophilic substitution, primarily at the 2- and 6-positions, although this is somewhat deactivated by the methoxy group. Directed ortho-lithiation is another powerful tool for the functionalization of pyridine derivatives, allowing for the introduction of a wide range of electrophiles at specific positions. researchgate.net

The following table outlines some of the key reagents and their roles in the transformation of pyridine carbothioamide and related structures:

| Reagent | Role in Transformation |

| α-Halo ketones | Electrophilic partner for the carbothioamide group, leading to thiazole or thieno[2,3-b]pyridine formation. wikipedia.orgresearchgate.net |

| Hydrazine | Nucleophile for cyclocondensation with the carbothioamide to form triazoles or pyrazoles. scispace.com |

| Lawesson's Reagent | Thionating agent for the conversion of amides to thioamides. researchgate.net |

| Sodium Hydride | Base used to facilitate nucleophilic substitution reactions on the pyridine ring. ntu.edu.sg |

Coordination Chemistry of 4 Methoxypyridine 3 Carbothioamide and Its Analogues

Synthesis of Metal Complexes with Pyridine-Carbothioamide Ligands

The synthesis of metal complexes with pyridine-carbothioamide ligands is typically achieved through straightforward and efficient methods. The most common approach involves the direct reaction of the pyridine-carbothioamide ligand with a suitable metal salt in an appropriate solvent.

A general synthetic procedure consists of combining the ligand with a metal precursor, such as a metal halide, nitrate, or acetate, in a solvent like methanol (B129727), ethanol, or dichloromethane (B109758). mdpi.comnih.gov The reaction mixture is often stirred at room temperature or heated to reflux for a few hours to ensure completion. mdpi.comiucr.org For instance, organometallic Ru(II), Os(II), Rh(III), and Ir(III) complexes of N-(4-fluorophenyl)pyridine-2-carbothioamide were synthesized by reacting the ligand with the corresponding dimeric metal-halide precursors for four hours at 40°C. mdpi.com Similarly, discrete cobalt(II) complexes with pyridine-4-carbothioamide were obtained by reacting Co(NCS)₂ with the ligand in boiling methanol. iucr.org

In some cases, mixed-ligand complexes are prepared by introducing a co-ligand, such as pyridine (B92270) or bipyridine, into the reaction mixture. nih.gov The synthesis of tricarbonylrhenium(I) complexes, for example, involved reacting N-methylpyridine-2-carbothioamide with a Re(CO)₅Br precursor to yield complexes with the general formula [Re(CO)₃(L)X], where L is the pyridine-carbothioamide and X is a halide or another monodentate ligand. researchgate.net The resulting complexes are often isolated as analytically pure solids by precipitation followed by filtration and drying. mdpi.com

Characterization of Coordination Geometries and Bonding Modes

Pyridine-carbothioamide ligands are versatile and can adopt various bonding modes, but they most commonly function as bidentate chelating agents. Coordination typically occurs through the nitrogen atom of the pyridine ring and the sulfur atom of the thioamide group, forming a stable five-membered chelate ring. mdpi.commedjchem.com This N,S-bidentate coordination is a recurring motif in the crystal structures of numerous metal complexes. mdpi.comiucr.org

The coordination geometry around the central metal ion is highly dependent on the nature of the metal, its oxidation state, and the presence of other co-ligands. A variety of geometries have been characterized, primarily through single-crystal X-ray diffraction. These include octahedral, square planar, square pyramidal, and tetrahedral arrangements. iucr.orgresearchgate.netajol.info For example, cobalt(II) and nickel(II) can form discrete octahedral complexes, being coordinated by two thiocyanate (B1210189) anions and four pyridine-4-carbothioamide ligands. iucr.orgresearchgate.net In organometallic chemistry, Ru(II), Os(II), Rh(III), and Ir(III) complexes with pyridine-2-carbothioamide (B155194) analogues adopt a characteristic "piano-stool" geometry. mdpi.com The flexibility in coordination allows for the construction of complexes with tailored steric and electronic properties.

Below is a table summarizing the coordination characteristics of several metal complexes with pyridine-carbothioamide analogues.

| Metal Ion | Ligand Analogue | Coordination Geometry | Bonding Mode | Reference(s) |

| Co(II) | Pyridine-4-carbothioamide | Distorted Octahedral | N-monodentate | iucr.org |

| Ni(II) | Pyridine-4-carbothioamide | Octahedral | N-monodentate | researchgate.net |

| Cd(II) | Pyridine-4-carbothioamide | Octahedral | N-monodentate | iucr.org |

| Ru(II) | N-(4-fluorophenyl)pyridine-2-carbothioamide | Piano-stool | N,S-bidentate | mdpi.com |

| Os(II) | N-(4-fluorophenyl)pyridine-2-carbothioamide | Piano-stool | N,S-bidentate | mdpi.com |

| Re(I) | N-methylpyridine-2-carbothioamide | Octahedral | N,S-bidentate | researchgate.net |

| Cu(II) | 2-(2-hydroxy-3-methoxybenzylidene) hydrazine (B178648) carbothioamide | Square Planar | S,O,N-tridentate | ajol.info |

Magnetic Properties of Metal-Carbothioamide Complexes and Coordination Polymers

The magnetic properties of complexes containing pyridine-carbothioamide ligands are of significant interest, particularly when paramagnetic metal ions are involved. The ligand itself is diamagnetic, but when coordinated to metal centers like Co(II), Ni(II), or Mn(II), the resulting complexes can exhibit fascinating magnetic behaviors, including ferromagnetic or antiferromagnetic interactions. acs.orgrsc.org

These magnetic phenomena are especially prominent in coordination polymers where metal centers are linked by bridging co-ligands, such as thiocyanate (NCS⁻). acs.orgnih.gov For instance, in one-dimensional chain compounds of Co(II) and Ni(II), end-to-end thiocyanate bridges mediate magnetic exchange between the metal centers. acs.org Studies on isomorphous Co(II) and Ni(II) chains of the formula [M(tppz)(NCS)(μ-1,3-NCS)]n revealed intrachain ferromagnetic interactions, with magnetic coupling constants (J) of +4.60 cm⁻¹ for the Co(II) complex and +7.82 cm⁻¹ for the Ni(II) complex. acs.org

The choice of the pyridine-derivative co-ligand can also precisely modulate the magnetic properties of the resulting framework. rsc.org In a study of cobalt(II) coordination polymers, different pyridine-based organic linkers led to complexes with either easy-plane or easy-axis magnetic anisotropy. rsc.org This tunability is crucial for designing molecular materials with specific magnetic functionalities, such as single-chain magnets. iucr.org

The table below presents magnetic data for representative coordination polymers.

| Complex Formula | Metal Ion | Magnetic Interaction | Coupling Constant (J) | Reference(s) |

| [Co(tppz)(NCS)(μ-1,3-NCS)]n | Co(II) | Ferromagnetic | +4.60 cm⁻¹ | acs.org |

| [Ni(tppz)(NCS)(μ-1,3-NCS)]n | Ni(II) | Ferromagnetic | +7.82 cm⁻¹ | acs.org |

| {Co(DClQ)₂(bpy)}n | Co(II) | Antiferromagnetic | -0.16 cm⁻¹ | rsc.org |

| {Co₂(DClQ)₄(tpb)}n | Co(II) | Antiferromagnetic | -0.009 cm⁻¹ | rsc.org |

Supramolecular Architecture in Metal-Organic Frameworks and Coordination Polymers

The pyridine-carbothioamide ligands and their metal complexes are excellent building blocks for constructing higher-order supramolecular assemblies, including coordination polymers and metal-organic frameworks (MOFs). kashanu.ac.irfrontiersin.org The self-assembly process is driven by the formation of coordination bonds between metal ions (nodes) and organic ligands (linkers). kashanu.ac.ir However, the final architecture is often consolidated and expanded into two or three dimensions through weaker, non-covalent interactions. frontiersin.organalis.com.my

Hydrogen bonding is a dominant force in the supramolecular chemistry of these systems. iucr.orgiucr.org The thioamide group (-C(S)NH₂) provides both hydrogen bond donors (N-H) and acceptors (S), facilitating robust intermolecular connections. For example, discrete octahedral Co(II) complexes of pyridine-4-carbothioamide are linked into a three-dimensional network via intermolecular N-H···S hydrogen bonds. iucr.org This network creates channels that can host solvent molecules, which in turn participate in further hydrogen bonding (O-H···S and N-H···O). iucr.org Similarly, one-dimensional cadmium(II) coordination polymers can be linked into 2D layers through N-H···O and O-H···S hydrogen bonds involving methanol solvent molecules. iucr.org

In addition to hydrogen bonding, π-π stacking interactions between pyridine rings can also play a significant role in stabilizing the crystal packing. analis.com.mynih.gov The combination of directional coordination bonds and various supramolecular interactions allows for the rational design of crystalline solids with diverse topologies and potential applications in areas like gas storage and catalysis. kashanu.ac.irbham.ac.uk

Applications in Catalysis Research (General Principles)

Metal complexes derived from pyridine-carbothioamide and related ligands have shown significant promise in the field of catalysis. nih.govresearchgate.net The general principle behind their catalytic activity lies in the ability of the central metal ion to act as a Lewis acid or a redox-active center, facilitating chemical transformations. The ligand framework plays a crucial role by modulating the steric and electronic environment of the metal, thereby influencing the catalyst's activity, selectivity, and stability.

A key feature of these ligands is the coordination of the pyridine nitrogen to the metal center, which is a fundamental step in many catalytic cycles involving pyridine functionalization. beilstein-journals.org This interaction can activate the pyridine ring for subsequent reactions. For example, nickel-catalyzed C3-H alkenylation of pyridines proceeds via coordination of the pyridine to the metal catalyst. nih.gov

Complexes of this class have been explored as catalysts for various organic reactions. Ruthenium macrocycles bearing pyridine bis(carboxamide) units have been shown to be active for the hydrosilylation of alkynes. rsc.org Furthermore, cobalt(III) complexes containing N-substituted pyridine-2-carbothioamide ligands have demonstrated activity as catalysts for photocatalytic hydrogen evolution, a key process for clean energy production. researchgate.net The versatility of the metal center and the tunability of the pyridine-carbothioamide ligand structure make these complexes highly adaptable for developing new catalytic systems for a range of chemical reactions, including oxidations and C-C coupling reactions. medjchem.comnih.gov

Biological and Material Science Applications of 4 Methoxypyridine 3 Carbothioamide Pre Clinical Investigations

Enzymatic Inhibition Studies

The core structure of 4-methoxypyridine-3-carbothioamide, featuring a pyridine (B92270) ring and a carbothioamide group, is a recurring motif in compounds designed to inhibit various enzymes.

Urease Inhibition and Kinetic Mechanisms

While direct studies on this compound are not extensively documented, the broader class of pyridine carboxamide and carbothioamide derivatives has been investigated for its urease inhibitory potential. mdpi.comresearchgate.netnih.gov Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, and its inhibition is a key strategy against pathogens like Helicobacter pylori. mdpi.comresearchgate.netnih.gov

A series of pyridine carboxamide and carbothioamide derivatives demonstrated significant urease inhibition. mdpi.com For instance, 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide showed potent inhibition with an IC₅₀ value of 1.07 ± 0.043 µM. mdpi.comresearchgate.net Kinetic studies on related thiourea (B124793) derivatives have revealed various modes of inhibition, including competitive and non-competitive mechanisms, suggesting that these compounds can interact with the enzyme in different ways to block its activity. researchgate.netrsc.orgmdpi.com The kinetic mechanism of urease inhibition for some thiourea derivatives has been identified as non-competitive, indicating that the inhibitor binds to a site other than the active site of the enzyme. researchgate.netmdpi.com

Table 1: Urease Inhibition by Pyridine Carbothioamide Derivatives

| Compound | Substitution on Pyridine Ring | IC₅₀ (µM) | Reference |

| 5-chloropyridine-2-yl-methylene hydrazine carbothioamide | 5-chloro (on a pyridine-2-yl-methylene hydrazine core) | 1.07 ± 0.043 | mdpi.comresearchgate.net |

| Pyridine-2-yl-methylene hydrazine carboxamide | Unsubstituted (on a pyridine-2-yl-methylene hydrazine core) | 2.18 ± 0.058 | mdpi.com |

| 6-bromopyridine-2-yl-methylene hydrazine-1-carbothioamide | 6-bromo (on a pyridine-2-yl-methylene hydrazine core) | 3.13 ± 0.034 | mdpi.com |

| 6-methoxypyridine-2-yl-methylene hydrazine-1-carbothioamide | 6-methoxy (on a pyridine-2-yl-methylene hydrazine core) | 4.21 ± 0.022 | mdpi.com |

| 6-fluoropyridine-2-yl-methylene hydrazine-1-carbothioamide | 6-fluoro (on a pyridine-2-yl-methylene hydrazine core) | 4.93 ± 0.012 | mdpi.com |

| 6-methylpyridine-2-yl-methylene hydrazine-1-carbothioamide | 6-methyl (on a pyridine-2-yl-methylene hydrazine core) | 6.41 ± 0.023 | mdpi.com |

| Thiourea (Standard) | - | 21.7 ± 0.34 | mdpi.com |

Inhibition of Bacterial Phosphopantetheinyl Transferases (Sfp-PPTase)

Phosphopantetheinyl transferases (PPTases) are essential enzymes for the viability and virulence of bacteria. nih.govacs.org A complex derivative, 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), which contains a 4-methoxypyridine (B45360) moiety, has been identified as a potent inhibitor of the bacterial Sfp-PPTase. nih.gov This compound exhibited submicromolar inhibition of Sfp-PPTase. nih.govacs.org The inhibition of Sfp-PPTase is a promising strategy for developing new antibacterial agents, as this enzyme is crucial for the synthesis of fatty acids and other essential metabolic pathways in bacteria. acs.org

Structure-Activity Relationship (SAR) Studies for Enzyme Targets

Structure-activity relationship (SAR) studies on a series of 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides, which includes the 4-methoxypyridine derivative ML267, have provided insights into the structural requirements for Sfp-PPTase inhibition. nih.gov These studies revealed that the pyridine nitrogen adjacent to the thiourea motif is crucial for inhibitory activity. nih.gov Furthermore, modifications on the phenyl ring of the piperazine (B1678402) moiety showed that electron-withdrawing groups are generally preferred for potent activity. nih.gov For urease inhibitors, SAR studies of pyridine carbothioamide derivatives indicated that the position and nature of substituents on the pyridine ring significantly influence the inhibitory potency. mdpi.com For example, an electron-donating chloro group at the meta position of the pyridine ring in a related series resulted in the most potent inhibition. mdpi.com

Antimicrobial Research

The enzymatic inhibitory activities of pyridine carbothioamides translate into promising antimicrobial properties.

In vitro Antibacterial and Antitubercular Activity

The complex 4-methoxypyridine derivative, ML267, has demonstrated antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net Other classes of pyridine derivatives have also shown broad-spectrum antimicrobial activity. mdpi.comscialert.net For instance, certain 3-aryl-5-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbothioamide derivatives have exhibited inhibitory effects against Mycobacterium tuberculosis. researchgate.net Specifically, some compounds in this series showed 87-93% inhibition against M. tuberculosis H37Rv. researchgate.net Furthermore, pyrazolo[1,5-a]pyridine-3-carbothioamide (B1462947) derivatives have shown remarkable activity against multidrug-resistant (MDR) M. tuberculosis strains, with some analogues exhibiting MIC values below 0.002 μg/mL. evitachem.com

Table 2: Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives

| Compound | Substituent | MIC (μg/mL) against Mtb H37Rv | Reference |

| 6a | Diaryl side chain | 0.013 | nih.gov |

| 6b | Diaryl side chain | 0.007 | nih.gov |

| 6c | Diaryl side chain | 0.029 | nih.gov |

| 6d | Diaryl side chain | <0.002 | nih.gov |

| 6j | Heterodiaryl side chain | <0.002 | nih.gov |

| 6l | Thiophene derivative | <0.002 | nih.gov |

| Rifampicin (Standard) | - | - | nih.gov |

| Isoniazid (Standard) | - | - | nih.gov |

Investigation of Antimicrobial Mechanisms (e.g., DNA Gyrase A Inhibition, Efflux Mechanisms)

The antimicrobial effects of pyridine derivatives are often attributed to their ability to target essential bacterial enzymes and processes. One such target is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication. whiterose.ac.uknih.govwhiterose.ac.ukjohnshopkins.edu Pyridine-3-carboxamide derivatives have been designed as inhibitors of the ATPase subunit of DNA gyrase, demonstrating potent enzymatic inhibition and antibacterial efficacy against Gram-positive bacteria. nih.govwhiterose.ac.uk Some sulfaguanidine (B1682504) hybrids with pyridine-2-one derivatives have also shown inhibitory activity against DNA gyrase. johnshopkins.edumdpi.com

Another significant mechanism contributing to antimicrobial resistance is the action of efflux pumps, which expel antibiotics from bacterial cells. pnas.orgmdpi.comnih.govnih.gov Pyranopyridine derivatives have been identified as potent inhibitors of the AcrB efflux pump in E. coli, thereby restoring the efficacy of antibiotics like ciprofloxacin (B1669076) and levofloxacin. pnas.orgmdpi.comnih.gov The inhibition of these pumps is a promising strategy to combat multidrug resistance in pathogenic bacteria. nih.gov

Structure-Activity Relationships for Antimicrobial Potency

The antimicrobial potential of pyridine derivatives is significantly influenced by their structural characteristics. For instance, the introduction of a trifluoromethyl group (–CF3) to the thienopyridine core has been shown to enhance antimicrobial potency. rsc.org Studies on various pyridine derivatives have demonstrated that specific substitutions on the pyridine ring are crucial for their biological activity. rsc.org For example, a series of novel pyrazolo fused pyridine complexes have shown notable antimicrobial properties. rsc.org Similarly, hydroxymethyl-pyrano-based carboxamides and phenyl-based oxadiazoles (B1248032) have also been identified as potent antimicrobial agents. rsc.org

The core structure of this compound, featuring a pyridine ring, a methoxy (B1213986) group, and a carbothioamide group, provides a versatile scaffold for structural modifications to optimize antimicrobial activity. The presence of nitrogen and sulfur atoms, along with the aromatic pyridine ring, are key features that can contribute to interactions with biological targets in microorganisms. researchgate.net

In vitro Anticancer Research

Derivatives of this compound have been a focal point of in vitro anticancer research, demonstrating promising antiproliferative effects and the ability to target key molecular pathways involved in cancer progression.

Assessment of Antiproliferative Effects in Cell Lines

Numerous studies have evaluated the cytotoxic effects of pyridine derivatives against various cancer cell lines. For instance, a series of 2-methoxypyridine-3-carbonitrile derivatives bearing different aryl substituents have been synthesized and tested against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines. researchgate.net Several of these compounds exhibited promising antiproliferative effects with IC50 values in the range of 1–5 µM. researchgate.net

Vinyl-substituted pyridine compounds have also shown in vitro antitumor antiproliferative activity, particularly against MCF7 mammary adenocarcinoma cells. rsc.org Furthermore, diaryl-based pyridine compounds and dicyanopyridine complexes have been reported to possess antitumor properties. rsc.org The antiproliferative activity of these compounds underscores the potential of the pyridine scaffold as a basis for the development of new anticancer agents.

Table 1: Antiproliferative Activity of Selected Pyridine Derivatives

| Compound Type | Cancer Cell Line(s) | Observed Activity | Reference(s) |

| 2-methoxypyridine-3-carbonitriles | HepG2, DU145, MBA-MB-231 | IC50 values of 1–5 µM | researchgate.net |

| Vinyl-substituted pyridines | MCF7 | Antitumor antiproliferative activity | rsc.org |

| Diaryl-based pyridines | - | Antitumor properties | rsc.org |

| Dicyanopyridine complexes | - | Antitumoral activity | rsc.org |

| 3-(4-methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide | PC3, U251, A431, 786-O | EC50 values of 0.25, 0.60, 0.03, and 0.03 µM, respectively | biointerfaceresearch.com |

Investigation of Molecular Targets and Pathways (e.g., HER-2, VEGFR-2, DNA Binding)

The anticancer activity of this compound derivatives is often linked to their interaction with specific molecular targets. One such target is the vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. Thiourea derivatives incorporating a 2-methoxypyridine (B126380) moiety have been designed as potent VEGFR-2 inhibitors. biointerfaceresearch.com For example, 3-(4-methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide has shown strong binding to VEGFR-2, forming hydrogen bonds with key amino acid residues like Glu883 and Asp1044. biointerfaceresearch.com The 2-methoxypyridine part of the molecule occupies the hinge region of the ATP-binding site. biointerfaceresearch.com

Human Epidermal Growth Factor Receptor 2 (HER-2) is another important target in cancer therapy. The inclusion of an oxygen heterocyclic ring in the structure of some thiourea derivatives was based on its reported ability to inhibit HER-2. biointerfaceresearch.com Although direct studies on this compound's effect on HER-2 are not detailed, the principle of targeting such receptors is a key strategy in the design of related anticancer compounds.

The ability of pyridine-containing compounds to bind to DNA is another mechanism contributing to their anticancer effects. While specific DNA binding studies for this compound were not found, the planar aromatic nature of the pyridine ring suggests a potential for intercalation or other forms of DNA interaction.

Structure-Activity Relationships for Anticancer Potential

The anticancer efficacy of pyridine derivatives is closely tied to their molecular structure. For 2-methoxypyridine-3-carbonitrile derivatives, the nature of the aryl substituent at the 4-position of the pyridine ring plays a critical role in their cytotoxic activity. researchgate.net

In the design of VEGFR-2 inhibitors, a key structural element is a pharmacophore with both hydrogen bond donor and acceptor groups, such as the thiourea moiety, which interacts with specific amino acids in the DFG motif of the receptor. biointerfaceresearch.com The presence of a hydrophobic group that can fill an allosteric pocket is also a crucial design feature. biointerfaceresearch.com The 2-methoxypyridine group has been identified as a key component for occupying the hinge region of the VEGFR-2 active site. biointerfaceresearch.com

Antioxidant Activity Evaluation

Several studies have investigated the antioxidant properties of pyridine derivatives. Nicotinonitrile and furo[2,3-b]pyridine (B1315467) derivatives have demonstrated significant radical scavenging activity in DPPH assays. eurjchem.comresearchgate.net The antioxidant effect of these compounds was observed to increase over time, with significant activity noted after 24 and 48 hours. eurjchem.comresearchgate.net Specifically, methanolic solutions of certain nicotinonitrile derivatives showed the highest percentage of DPPH radical scavenging at a concentration of 4.0 mg/mL. eurjchem.comresearchgate.net This suggests that the pyridine scaffold, likely in conjunction with other structural features, contributes to the molecule's ability to neutralize free radicals.

Corrosion Inhibition Applications and Mechanisms

Recent research has highlighted the potential of pyridine derivatives as effective corrosion inhibitors for various metals in acidic environments. researchgate.netbohrium.com The inhibitive properties of these compounds are attributed to the presence of heteroatoms like nitrogen and sulfur, as well as aromatic rings, which can adsorb onto the metal surface and form a protective film. researchgate.netresearchgate.net

The mechanism of corrosion inhibition involves the adsorption of the inhibitor molecules onto the metal surface, which can be either physisorption, chemisorption, or a combination of both. researchgate.net This adsorption blocks the active corrosion sites, thereby reducing the corrosion rate. Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the efficiency of these inhibitors. researchgate.netbohrium.com For instance, 4-(pyridin-3-yl) thiazol-2-amine has been shown to be an effective corrosion inhibitor for copper in an acidic solution, with a maximum inhibition efficiency of 94% at a concentration of 1 mM as determined by EIS. researchgate.net The adsorption of this inhibitor was found to obey the Langmuir adsorption isotherm. researchgate.net Theoretical studies using density functional theory (DFT) and molecular dynamics (MD) simulations further support the experimental findings by providing insights into the inhibitor-metal interactions at a molecular level. researchgate.net

Future Research Directions and Perspectives on 4 Methoxypyridine 3 Carbothioamide

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyridine (B92270) carbothioamide derivatives often involves well-established but improvable methodologies. Future research should prioritize the development of synthetic pathways that are not only efficient and high-yielding but also adhere to the principles of green and sustainable chemistry. Traditional methods for forming the thiourea (B124793) linkage, such as the coupling of an amine with a thiocarbonyl donor, can be optimized.

A key area of development is the adaptation of modern coupling techniques. For instance, the use of 1,1′-thiocarbonyldiimidazole (TCDI) is a common method for synthesizing thioureas by coupling amines. acs.orgnih.gov Future work could focus on optimizing this reaction for 4-methoxypyridine-3-amine and relevant nucleophiles, potentially utilizing continuous flow reactors to enhance heat transfer, reduce side reactions, and improve scalability. Furthermore, exploring alternative, less hazardous solvents and catalyst systems, such as copper-catalyzed reactions under milder conditions, could significantly improve the sustainability profile of the synthesis. nih.gov

| Strategy | Description | Potential Advantages | References |

| Flow Chemistry | Utilization of continuous flow reactors for the key synthetic steps, particularly the TCDI-mediated coupling. | Improved reaction control, enhanced safety, easier scalability, potential for higher yields. | |

| Catalyst Optimization | Screening of novel catalysts, including copper-based systems, for C-N bond formation under milder conditions. | Reduced energy consumption, lower catalyst loading, potential for use of more benign reagents. | nih.gov |

| Green Solvents | Replacing traditional solvents like dichloromethane (B109758) or DMF with more sustainable alternatives (e.g., ionic liquids, deep eutectic solvents, or bio-based solvents). | Reduced environmental impact, improved worker safety, potential for easier product purification. | |

| One-Pot Syntheses | Designing multi-step reactions to occur in a single reaction vessel to minimize waste and purification steps. | Increased efficiency, reduced solvent usage, time and cost savings. | researchgate.netresearchgate.net |

Advanced Computational Modeling for Structure-Property-Activity Relationships

Computational chemistry offers powerful tools to predict the behavior of molecules, guiding experimental work and accelerating the discovery process. For 4-methoxypyridine-3-carbothioamide, a systematic computational investigation is a critical next step to unlock its potential. Establishing robust structure-property-activity relationships (SPAR) is essential for rationally designing derivatives with enhanced efficacy or specific material properties.

Molecular docking studies can be employed to predict the binding affinity and orientation of this compound within the active sites of various known and hypothetical biological targets. biointerfaceresearch.commdpi.comnih.gov For example, based on the known activity of related thioureas, targets could include bacterial enzymes or protein kinases. acs.orgbiointerfaceresearch.com Molecular dynamics (MD) simulations can further assess the stability of predicted ligand-protein complexes and provide insights into the dynamic nature of these interactions. Quantitative Structure-Activity Relationship (QSAR) models can also be developed as more derivatives are synthesized and tested, allowing for the prediction of biological activity based on calculated molecular descriptors. biointerfaceresearch.com

| Computational Method | Objective | Key Outputs | References |

| Molecular Docking | Predict binding modes and affinities to potential biological targets (e.g., enzymes, receptors). | Binding energy (ΔG), identification of key interacting residues (e.g., hydrogen bonds, hydrophobic interactions). | biointerfaceresearch.commdpi.comnih.gov |

| Molecular Dynamics (MD) | Assess the stability of the ligand-target complex and conformational flexibility over time. | Root-mean-square deviation (RMSD), analysis of interaction stability, free energy calculations. | |

| QSAR Modeling | Develop predictive models linking molecular structure to biological activity for a series of analogues. | Predictive equations for activity (e.g., IC₅₀), identification of key physicochemical descriptors for activity. | biointerfaceresearch.com |

| DFT Calculations | Analyze electronic properties, such as frontier molecular orbitals (HOMO/LUMO) and electrostatic potential. | Fukui functions, charge distribution, reactivity indices, spectroscopic property prediction. | acs.org |

Exploration of Undiscovered Biological Targets and Pharmacological Mechanisms

The true potential of this compound lies in the discovery of its biological functions. The carbothioamide moiety is a well-known pharmacophore present in a variety of clinically relevant molecules with diverse activities. biointerfaceresearch.com Similarly, the methoxypyridine ring is a privileged structure in drug discovery. smolecule.com Research on analogous structures provides a logical starting point for screening. For example, derivatives of pyridinyl-piperazine-carbothioamide have been identified as potent inhibitors of bacterial 4′-phosphopantetheinyl transferase (Sfp-PPTase), an enzyme essential for bacterial viability. acs.orgnih.gov Pyridine carboxamide and carbothioamide derivatives have also shown significant inhibitory action against the urease enzyme, which is implicated in infections by ureolytic bacteria like H. pylori. mdpi.comresearchgate.net

Future pharmacological screening should therefore encompass a broad panel of targets. Initial assays could focus on antimicrobial activity against various bacterial and fungal strains and enzyme inhibition assays for targets like urease and bacterial PPTases. acs.orgmdpi.com Given the established anticancer activity of many thiourea derivatives, which often target protein kinases like VEGFR-2, screening against a panel of human cancer cell lines is also a high-priority research direction. researchgate.netbiointerfaceresearch.com Subsequent mechanism-of-action studies would be required to de-convolute the specific pathways being modulated by the compound. nih.gov

| Potential Biological Target | Therapeutic Area | Rationale Based on Analogues | References |

| Bacterial Urease | Infectious Disease | Pyridine carbothioamide derivatives are potent urease inhibitors. | mdpi.comresearchgate.net |

| Phosphopantetheinyl Transferase (PPTase) | Infectious Disease | Pyridinyl-carbothioamide structures inhibit this essential bacterial enzyme. | acs.orgnih.gov |

| Receptor Tyrosine Kinases (e.g., VEGFR-2) | Oncology | Thiourea derivatives are known to act as kinase inhibitors, crucial in angiogenesis and cancer progression. | biointerfaceresearch.com |

| Microtubule Polymerization | Oncology | Phenyl bis-thiourea compounds have been shown to target microtubule dynamics, leading to cancer cell death. | biointerfaceresearch.com |

| Mycobacterium tuberculosis enzymes | Infectious Disease | Thieno[2,3-b]pyridine-2-carboxamide analogues have shown activity against M. tuberculosis. | acs.org |

Design of Functional Materials Based on this compound Derivatives

Beyond pharmacology, the structural features of this compound make it an attractive building block for the design of novel functional materials. The pyridine nitrogen and the sulfur and nitrogen atoms of the carbothioamide group are excellent coordination sites for metal ions. This suggests that the compound could serve as a versatile ligand for the synthesis of metal-organic frameworks (MOFs) or discrete coordination complexes.

Future research could explore the synthesis of rhodium(III) or copper(II) complexes, as related pyridine and thiourea-containing ligands have been used to create organometallic compounds with interesting catalytic or biological properties, including anticancer activity. mdpi.comresearchgate.net The electronic properties of these complexes could be tuned by modifying the metal center and any ancillary ligands, potentially leading to applications in catalysis, sensing, or as photoluminescent materials. Furthermore, the ability of the thiourea group to form strong hydrogen bonds could be exploited in the design of supramolecular assemblies and organic co-crystals with specific network topologies and physical properties.

| Material Type | Potential Application | Key Molecular Feature | References |

| Coordination Complexes | Anticancer Agents, Catalysis | Pyridine nitrogen and carbothioamide sulfur/nitrogen atoms as metal-binding sites. | mdpi.comresearchgate.net |

| Metal-Organic Frameworks (MOFs) | Gas Storage, Separation, Sensing | Use as a multitopic organic linker to build porous crystalline structures. | |

| Supramolecular Assemblies | Crystal Engineering, Non-linear Optics | Strong hydrogen bonding capacity of the thiourea moiety and C-H···O/N interactions. | grafiati.com |

| Polymer Functionalization | Smart Materials, Drug Delivery | Incorporation as a functional pendant group onto a polymer backbone. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for 4-methoxypyridine-3-carbothioamide?

- Synthesis : The compound can be synthesized via multi-step reactions, often involving coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to form amide bonds . Key intermediates include pyridine-3-carboxylic acid derivatives and methoxyphenyl-containing precursors.

- Optimization : Reaction parameters (e.g., temperature, solvent polarity, pH) significantly influence yield. Ethanol or methanol are common solvents, while purification employs recrystallization or column chromatography .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Structural Confirmation :

- NMR Spectroscopy : 1H and 13C NMR (e.g., δ 3.84 ppm for methoxy groups) resolve substituent positions and confirm regiochemistry .

- FTIR : Peaks at ~1596 cm⁻¹ (C=N) and ~1261 cm⁻¹ (C-O) validate functional groups .

- X-ray Crystallography : Single-crystal studies (e.g., PXRD) provide definitive bond angles and torsion angles, critical for conformational analysis .

Q. How can researchers ensure compound stability during storage and handling?

- Storage : Store at 2–8°C in inert atmospheres to prevent hydrolysis or oxidation. Stability testing via HPLC or TLC (e.g., alumina plates with dichloromethane mobile phase) monitors degradation .

- Handling : Use anhydrous conditions for reactions involving thioamide or methoxy groups, which are moisture-sensitive .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Data Discrepancies : Variations in bioassay results (e.g., IC50 values) may arise from differences in:

- Solubility : Use standardized solvents (e.g., DMSO) and adjust concentrations to match physiological pH (e.g., 26.6 µg/mL at pH 7.4) .

- Assay Conditions : Control factors like incubation time, temperature, and cell line viability .

Q. How can computational modeling enhance the design of this compound analogs?

- Molecular Docking : Use tools like AutoDock to predict binding affinities with targets (e.g., kinases or GPCRs). The InChIKey (e.g., AHMACEJNJBDXRS) aids in retrieving 3D structures from databases .

- QSAR Studies : Correlate substituent effects (e.g., methoxy vs. halogen groups) with activity using descriptors like logP and polar surface area .

Q. What methodologies elucidate the structure-activity relationship (SAR) of this compound in enzyme inhibition?

- SAR Strategies :

- Substituent Scanning : Synthesize analogs with modified methoxy or thioamide groups and compare IC50 values .

- Crystallographic Studies : Resolve enzyme-co-crystal structures (e.g., with cytochrome P450) to identify key hydrogen bonds or hydrophobic interactions .

Q. How do reaction intermediates influence the scalability of this compound synthesis?

- Intermediate Control : Monitor byproducts (e.g., oxidized thioamides) via LC-MS. Optimize stepwise yields using continuous flow reactors for large-scale production .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .

Methodological Notes

- Safety : Refer to SDS guidelines (e.g., UN GHS Rev. 8) for handling thioamides, which may release toxic gases (e.g., H2S) under acidic conditions .

- Data Reproducibility : Publish detailed reaction logs (e.g., catalyst ratios, purification gradients) in supplementary materials to aid replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.